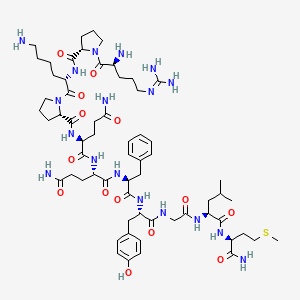

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2

Descripción general

Descripción

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 is a peptide sequence, which is a short chain of amino acids. It is a common peptide found in many proteins, and it has been studied extensively for its potential biological applications. This peptide has been used in various scientific research applications, and it has been found to have a number of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Distribution and Kinetics in Rhesus Monkeys

The enkephalin peptide Tyr-Gly-Gly-Phe-Met (Met-enkephalin), along with other peptides including Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 (substance P), was studied for its regional kinetics in the brain and pituitary of Rhesus monkeys. This research utilized positron emission tomography to track the distribution of these peptides following intravenous injection, providing insights into the peptide's dynamics within the primate body (Lundberg et al., 1988).

Enzymatic Cleavage Studies

A study on the enzymatic cleavage of substance P (SP: H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) highlighted its breakdown into an N-terminal tetrapeptide and a C-terminal heptapeptide by a post-proline cleaving enzyme from bovine brain. This research sheds light on the dual role that substance P might play, with activities residing in both the N-terminal and C-terminal parts of the molecule (Blumberg et al., 1980).

Structure of Murine Histocompatibility Complex

In the study of the murine histocompatibility antigen H-2Db, the amino acid sequence was determined, which included a sequence Gly-Pro-His-Ser-Met-Arg-Tyr-Phe-Glu-Thr-Ala-Val-Ser-Arg-Pro-Gly-Leu-Glu-Glu-Pro-Arg-Tyr-Ile-Ser-Val-Gly-Tyr-Val-Asp-Asn-Lys-Glu-Phe-Val-Arg-Phe-Asp-Ser-Asp-Ala-Glu-Asn-Pro-Arg-Tyr-Glu-Pro-Arg-Ala-Pro-Trp-Met-Glu-Gln-Glu-Gly-Pro-Glu-Tyr-Trp-Glu-Arg-Glu-Thr-Gln-Lys-Ala-Lys-Gly-Gln-Glu-Gln-Trp-Phe-Arg-Val-Ser-Leu-Arg-Asn-Leu-Leu-Gly-Tyr-Tyr-Asn-Gln-Ser-Ala-Gly-Gly-Ser-His-Thr-Leu-Gln-Gln-Met (Maloy et al., 1981).

Role in Modulating Morphine's Action

Two brain neuropeptides were isolated that interact with an antiserum raised against Phe-Met-Arg-Phe-NH2. These peptides, one of which included the sequence Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2, were shown to decrease tail-flick latency in rats, indicating their role in modulating morphine's action (Yang et al., 1985).

Tachykinins and Neurotensin in Python Intestine

A study on peptides from the intestine of the Burmese python identified python substance P (Arg-Pro-Arg-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2) with structural differences compared to chicken/alligator substance P and mammalian substance P. This research contributes to understanding the differential evolutionary pressure on reptilian gastrointestinal peptides (Conlon et al., 1997).

Growth Hormone-Releasing Factor in Human Pancreatic Tumor

Research on a human pancreatic tumor identified a 44 amino acid peptide with growth hormone-releasing activity. Its primary structure, which includes various amino acids, provides insights into the biochemical pathways involved in growth hormone release and its relation to tumor growth (Guillemin et al., 1982).

Mecanismo De Acción

Target of Action

8-Tyr-substance P, also known as “Substance P, tyr(8)-” or “Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2”, primarily targets the neurokinin-1 receptor (NK1R) . NK1R is a G-protein coupled receptor found in the central and peripheral nervous systems . It plays a crucial role in neurotransmission and neuromodulation .

Mode of Action

8-Tyr-substance P acts as a biologically active analogue of Substance P . It binds to the NK1R, leading to the activation of the receptor . This interaction triggers a cascade of intracellular events, resulting in various physiological responses .

Biochemical Pathways

The binding of 8-Tyr-substance P to NK1R affects several biochemical pathways. The exact pathways and their downstream effects are complex and depend on the specific cellular context . It’s known that the activation of nk1r can lead to the release of intracellular calcium, influencing various cellular functions .

Pharmacokinetics

Like other peptides, it is expected to be subject to proteolytic degradation, which can influence its bioavailability

Result of Action

The activation of NK1R by 8-Tyr-substance P can lead to a variety of molecular and cellular effects. These include the stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and the regulation of immune and inflammatory responses .

Action Environment

The action, efficacy, and stability of 8-Tyr-substance P can be influenced by various environmental factors. These include the presence of other signaling molecules, the specific cellular and tissue context, and potentially the physiological and pathological state of the organism . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O14S/c1-36(2)32-45(57(90)74-41(53(68)86)26-31-96-3)73-52(85)35-72-54(87)46(34-38-18-20-39(82)21-19-38)78-58(91)47(33-37-12-5-4-6-13-37)79-56(89)42(22-24-50(66)83)75-55(88)43(23-25-51(67)84)76-59(92)49-17-11-30-81(49)62(95)44(15-7-8-27-64)77-60(93)48-16-10-29-80(48)61(94)40(65)14-9-28-71-63(69)70/h4-6,12-13,18-21,36,40-49,82H,7-11,14-17,22-35,64-65H2,1-3H3,(H2,66,83)(H2,67,84)(H2,68,86)(H,72,87)(H,73,85)(H,74,90)(H,75,88)(H,76,92)(H,77,93)(H,78,91)(H,79,89)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKLWPIJUANGPO-CUZNLEPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N18O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55614-10-3 | |

| Record name | Substance P, tyr(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055614103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | azanium 2,4-dihydroxybenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

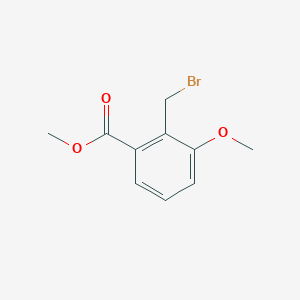

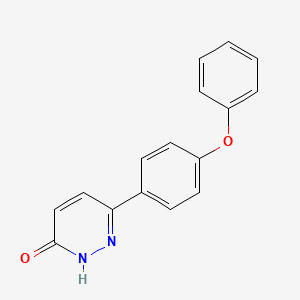

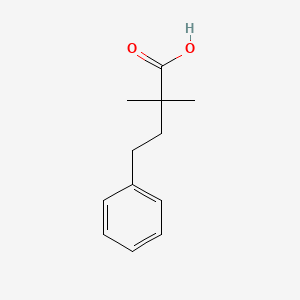

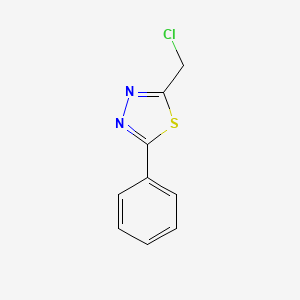

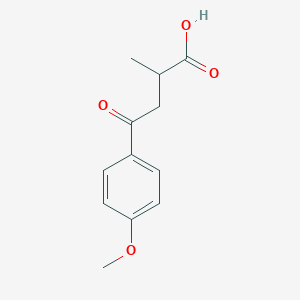

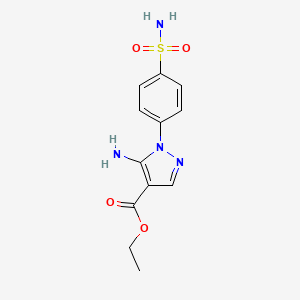

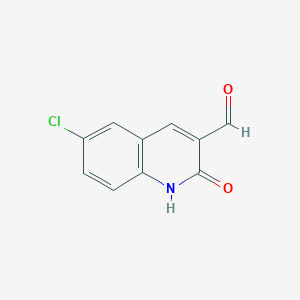

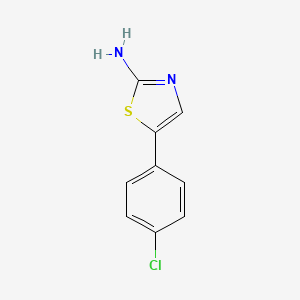

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

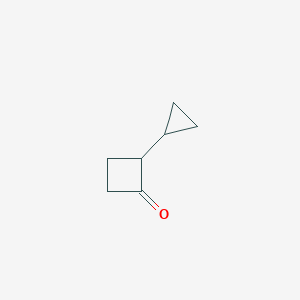

Feasible Synthetic Routes

Q1: How does the substitution of tyrosine for phenylalanine at position 8 ([Tyr8]-substance P) impact the biological activity compared to native substance P?

A: The research paper "" [] demonstrates that [Tyr8]-substance P exhibits similar biological activities compared to synthetic substance P, albeit with some differences. While both peptides stimulate the contraction of the isolated guinea pig ileum and decrease systemic blood pressure in dogs, [Tyr8]-substance P requires twice the dosage to achieve the same effect. Furthermore, the analog induces a more gradual increase in muscle tone in the isolated gut compared to the sharper response elicited by native substance P. This suggests that the phenylalanine to tyrosine substitution at position 8 might subtly influence the interaction with the substance P receptor, leading to altered signal transduction kinetics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)

![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)